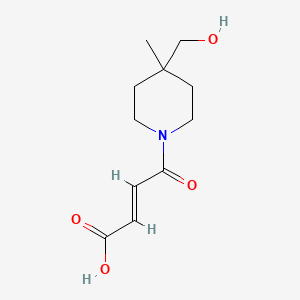
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-hydroxy-4-methyl-1-piperidinecarboxylic acid, is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields. This compound is a member of the piperidinecarboxylic acid family, which consists of compounds that contain a piperidine ring and a carboxylic acid group. 4-hydroxy-4-methyl-1-piperidinecarboxylic acid has been studied for its ability to act as an agonist for the serotonin 5-HT1A receptor, as well as for its potential to inhibit the enzyme acetylcholinesterase. In addition, this compound has been investigated for its potential to act as a prodrug for the drug tramadol, as well as for its ability to act as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Neuroprotective Agents
One of the primary applications of this compound class is as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are considered potential neuroprotective agents due to their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages. This mechanism is critical for neuroprotection, highlighting the compound's relevance in neurodegenerative disease research (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antibacterial and Analgesic Activity
The derivatives of (E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid have shown significant antibacterial and analgesic activities. For instance, Claisen condensation products with various binucleophiles have demonstrated both analgesic and antibacterial properties, suggesting their potential as therapeutic agents (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).
Synthesis of Biologically Active Compounds
Another significant application is the synthesis of a wide range of biologically active compounds. These include heterocyclic compounds with expected antibacterial activities, developed using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material. This approach highlights the compound's utility in generating novel therapeutics with potential antibacterial applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Hemostatic Activity
Moreover, derivatives of this compound have been synthesized and tested for their hemostatic activity. Certain synthesized compounds demonstrated high hemostatic activity with low acute toxicity, indicating their potential use in medical applications where controlling bleeding is crucial (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
Propiedades
IUPAC Name |
(E)-4-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(8-13)4-6-12(7-5-11)9(14)2-3-10(15)16/h2-3,13H,4-8H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKQMTPBBLAVRM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C(=O)/C=C/C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



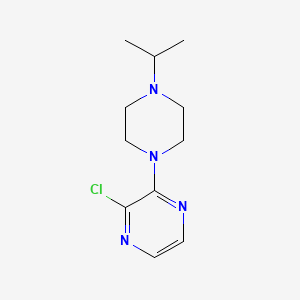
![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)

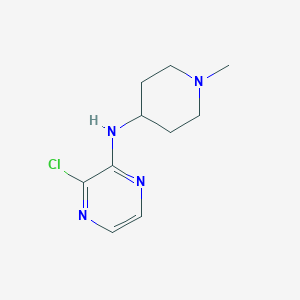

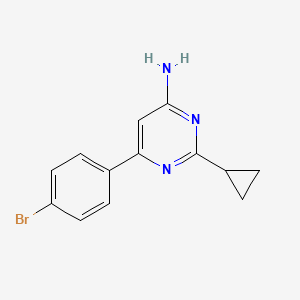
![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
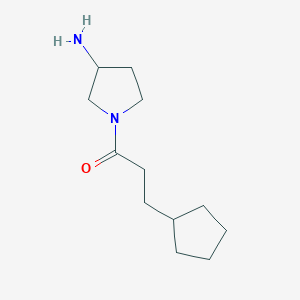
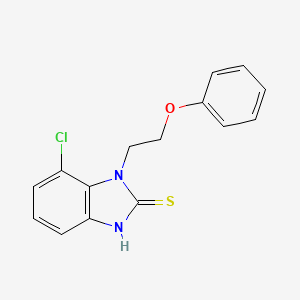
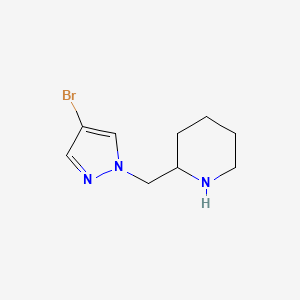
![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)

![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)